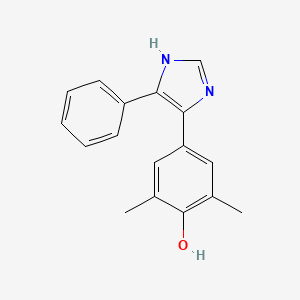![molecular formula C18H13BrN2OS B3905091 2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3905091.png)
2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Vue d'ensemble
Description
2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the thiazole family and has been shown to possess a range of biological activities, including anticancer, antimicrobial, and antiviral properties. In
Mécanisme D'action
The exact mechanism of action of 2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer, antimicrobial, and antiviral properties, 2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to possess a range of other biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, suggesting that it may have anti-inflammatory properties. Additionally, this compound has been found to inhibit the growth of blood vessels, a process known as angiogenesis, which is important in the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its broad range of biological activities. This compound has been shown to possess anticancer, antimicrobial, and antiviral properties, making it a useful tool for studying a variety of biological processes. Additionally, the synthesis of this compound is relatively straightforward and can be carried out using readily available reagents and equipment.
However, there are also some limitations associated with the use of 2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments. One of the main limitations is its potential toxicity, particularly at high concentrations. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research on 2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One area of interest is the development of more potent analogs of this compound with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer and infectious diseases.
Applications De Recherche Scientifique
2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer activity against a range of cancer cell lines, including lung, breast, and prostate cancer cells. Additionally, this compound has been found to exhibit antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli, as well as antiviral activity against herpes simplex virus type 1 (HSV-1).
Propriétés
IUPAC Name |
(2E)-2-benzylidene-5-bromo-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2OS/c1-10-8-13-16(15(19)11(10)2)20-18-21(13)17(22)14(23-18)9-12-6-4-3-5-7-12/h3-9H,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFCTWHZFLUKJV-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)Br)N=C3N2C(=O)C(=CC4=CC=CC=C4)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1C)Br)N=C3N2C(=O)/C(=C\C4=CC=CC=C4)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(benzylthio)methyl]-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide](/img/structure/B3905014.png)
![(3R*,4R*)-1-(2-ethoxybenzyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B3905015.png)
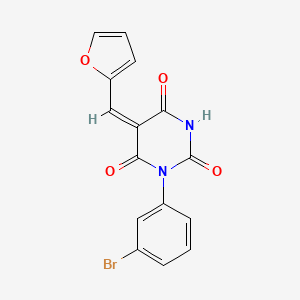
![N-[(2R*,4R*,6S*)-2-(3,5-difluorophenyl)-6-(2,6-dimethylphenyl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3905031.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B3905059.png)
![methyl 2-chloro-5-{5-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B3905067.png)
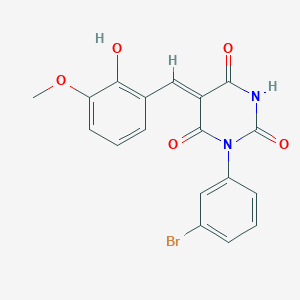
![methyl 5-{3-[(3-methylphenyl)amino]-3-oxopropanoyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3905073.png)
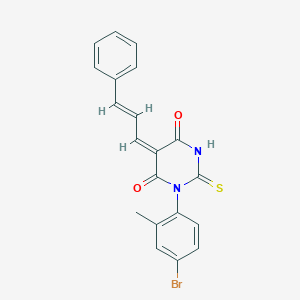
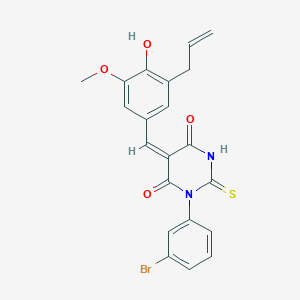
![3,5-diamino-6-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}-2,4-pyridinedicarbonitrile](/img/structure/B3905097.png)
![ethyl 4-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3905105.png)
